molecular formula C14H14N2O3 B2700049 N-[(3-methoxyphenyl)methyl]-2-nitroaniline CAS No. 923774-28-1

N-[(3-methoxyphenyl)methyl]-2-nitroaniline

Cat. No.: B2700049
CAS No.: 923774-28-1
M. Wt: 258.277
InChI Key: UYFSQBCZXCTYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methoxyphenyl)methyl]-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) and a methoxy group (-OCH3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-2-nitroaniline typically involves the nitration of aniline derivatives followed by a series of substitution reactions. One common method includes the nitration of 2-nitroaniline to introduce the nitro group, followed by the reaction with 3-methoxybenzyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-[(3-methoxyphenyl)methyl]-2-aminoaniline.

    Substitution: Formation of various substituted aniline derivatives.

    Oxidation: Formation of hydroxylated derivatives.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-2-nitroaniline
  • N-[(3-methoxyphenyl)methyl]-4-nitroaniline
  • N-[(3-methoxyphenyl)methyl]-2-aminoaniline

Uniqueness

N-[(3-methoxyphenyl)methyl]-2-nitroaniline is unique due to the specific positioning of the methoxy and nitro groups, which can influence its chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring provides a unique balance of properties that can be exploited in various chemical and biological contexts.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-12-6-4-5-11(9-12)10-15-13-7-2-3-8-14(13)16(17)18/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFSQBCZXCTYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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